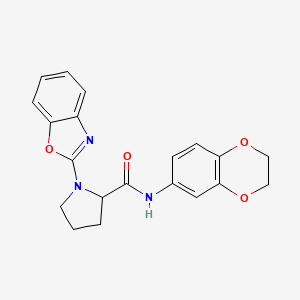

1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves functionalization reactions and intramolecular cyclization. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid via reaction with 2,3-diaminopyridine is described, yielding a good product yield . Similarly, the synthesis of 6-substituted 2-pyrrolyl and indolyl benzoxazoles through photostimulated C-O cyclization is reported, with the reactions proceeding in good to excellent yields . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities such as the presence of a pyrrolidine ring and a benzoxazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds is determined using spectroscopic methods and, in some cases, X-ray diffraction analysis . The structure of the compound of interest would likely be elucidated using similar techniques, ensuring the correct identification of the benzoxazole and pyrrolidine components, as well as the carboxamide linkage.

Chemical Reactions Analysis

The papers describe various chemical reactions, including the functionalization of carboxylic acids and acid chlorides, as well as the amidation of haloanilines . These reactions are relevant to the compound , as they involve the formation of amide bonds and the construction of heterocyclic systems, which are key features of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular geometry. For example, the presence of a pyrrolidine ring and a benzoxazole moiety in the compound of interest suggests it may have properties consistent with central nervous system (CNS) activity, as seen in other compounds with similar structures . Additionally, the antioxidant activity of pyrrolidine derivatives is reported, which could be an important property of the compound .

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

A novel series of pyrrolidine carboxylic acid derivatives, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents, was synthesized. These compounds were evaluated for their antioxidant activity using the DPPH radical scavenging method and reducing power assay. Among them, certain derivatives demonstrated potent antioxidant activities, surpassing that of ascorbic acid, a well-known antioxidant. This indicates the potential of these derivatives, including structures similar to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide, in therapeutic applications requiring antioxidant properties (Tumosienė et al., 2019).

Potential Antipsychotic Agents

A study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. The research investigated various heterocyclic analogues, including structures akin to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced climbing in mice. The findings suggest the therapeutic promise of these compounds in antipsychotic treatment, with certain derivatives showing potent in vivo activities (Norman et al., 1996).

Anticancer Activity of Gold(III) Complexes

Gold(III) derivatives of 2-substituted pyridines, potentially including structural motifs related to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide, were evaluated for their anticancer properties. These compounds demonstrated significant cytotoxicity against human ovarian carcinoma cell lines, showcasing their potential as anticancer agents. The research highlights the importance of such structures in developing new therapeutic options for cancer treatment (Maiore et al., 2012).

Nootropic Activity

Research on the synthesis of various 1,4-disubstituted 2-oxopyrrolidines, including compounds structurally related to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide, explored their potential as nootropic agents. These compounds were tested for nootropic activity, indicating the possible use of such structures in cognitive enhancement therapies (Valenta et al., 1994).

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-19(21-13-7-8-17-18(12-13)26-11-10-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,12,15H,3,5,9-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFDWNICHXCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)

![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)